Methyl 6-nitro-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 6-nitro-1-benzothiophene-2-carboxylate is an organic compound with the molecular formula C10H7NO4S It belongs to the class of benzothiophene derivatives, which are known for their diverse biological and chemical properties This compound is characterized by a benzothiophene ring system substituted with a nitro group at the 6-position and a carboxylate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-nitro-1-benzothiophene-2-carboxylate typically involves the nitration of a benzothiophene precursor followed by esterification. One common method includes the nitration of 1-benzothiophene-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position. The resulting 6-nitro-1-benzothiophene-2-carboxylic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety. Industrial methods may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Reduction: 6-amino-1-benzothiophene-2-carboxylate.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Ester Hydrolysis: 6-nitro-1-benzothiophene-2-carboxylic acid.
Scientific Research Applications
Methyl 6-nitro-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: Benzothiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of methyl 6-nitro-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells. The benzothiophene ring system may also interact with protein targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 6-nitro-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:
Methyl 1-benzothiophene-2-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Amino-1-benzothiophene-2-carboxylate: The amino group provides different electronic properties and reactivity compared to the nitro group.
Methyl 5-nitro-1-benzothiophene-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Methyl 6-nitro-1-benzothiophene-2-carboxylate (MNBC) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and mechanisms of action, supported by various research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a benzothiophene core with a nitro group at the 6-position and a carboxylate ester at the 2-position. This unique structure contributes to its reactivity and biological activity. The compound's molecular formula is .
Property | Details |
---|---|
Molecular Formula | |
Molecular Weight | 239.25 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
Antimicrobial Activity
Research has indicated that MNBC exhibits significant antimicrobial properties. In a study focusing on various benzothiophene derivatives, compounds similar to MNBC were tested against Mycobacterium tuberculosis (MTB) and showed promising results. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.60 to 22.86 µg/mL against different strains of MTB, indicating their potential as anti-tuberculosis agents .
Anticancer Activity
MNBC has also been investigated for its anticancer properties. A study highlighted that derivatives of benzothiophene, including MNBC, demonstrated cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly in relation to kinases involved in cell signaling pathways. The nitro group in MNBC can participate in redox reactions, while the carboxylate moiety may facilitate interactions with enzyme active sites, enhancing its inhibitory effects .
The biological activity of MNBC can be attributed to several mechanisms:
- Redox Activity : The nitro group can undergo reduction to form an amino group, which may enhance the compound's interaction with biological targets.
- Hydrogen Bonding : The carboxylate group can form hydrogen bonds with proteins or nucleic acids, influencing their function.
- Structural Interactions : Molecular docking studies suggest that MNBC can bind effectively to specific enzymes, mimicking natural substrates or inhibitors .
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that MNBC derivatives exhibited strong activity against both active and dormant forms of Mycobacterium bovis BCG, with MIC values significantly lower than those of conventional antibiotics like rifampicin .
- Cytotoxicity Assessment : A series of cytotoxicity assays revealed that MNBC had a selectivity index indicating low toxicity towards human cells while effectively inhibiting cancer cell proliferation .
Properties
IUPAC Name |
methyl 6-nitro-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4S/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWQXMNKLCUVKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635240 | |
Record name | Methyl 6-nitro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34084-88-3 | |
Record name | Methyl 6-nitrobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34084-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-nitro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-nitro-1-benzothiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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